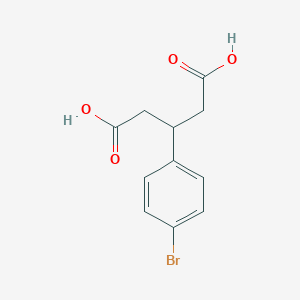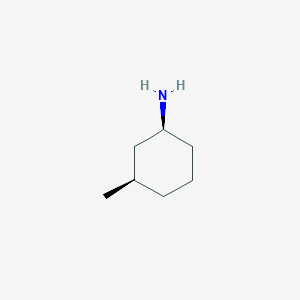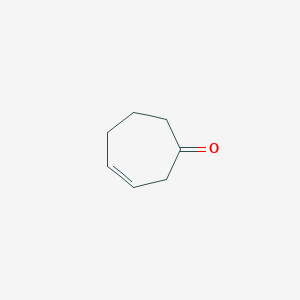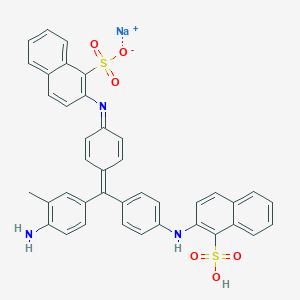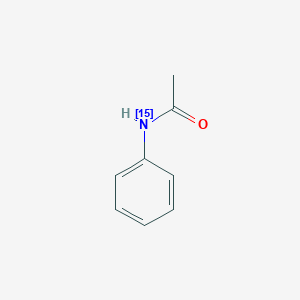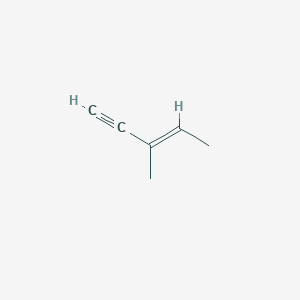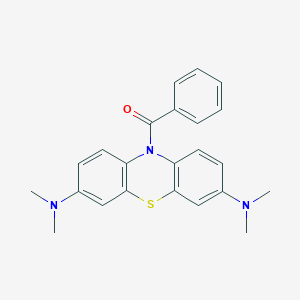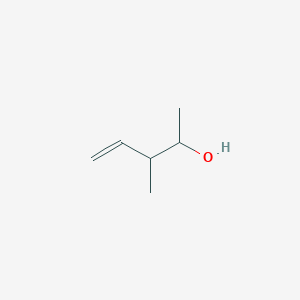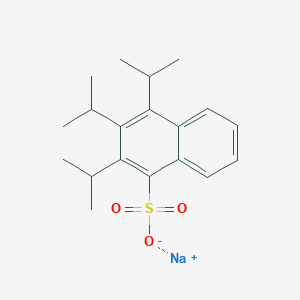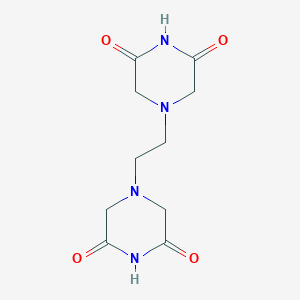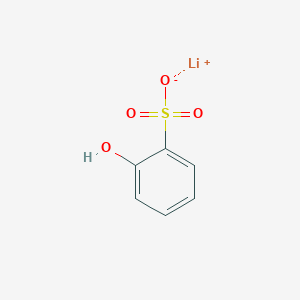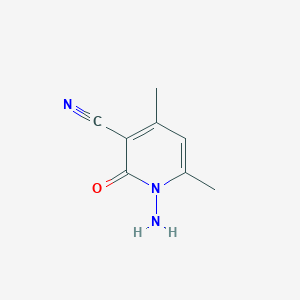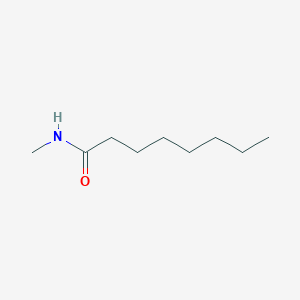
N-methyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyloctanamide is a chemical compound that belongs to the amide family. It is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. N-methyloctanamide has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of N-methyloctanamide is not well understood. However, it is believed to interact with biological membranes and proteins, altering their structure and function. N-methyloctanamide has also been shown to affect the activity of enzymes and ion channels.
Biochemical And Physiological Effects
N-methyloctanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. N-methyloctanamide has also been shown to affect the activity of neurotransmitters and to have anxiolytic effects.
Advantages And Limitations For Lab Experiments
N-methyloctanamide has several advantages for lab experiments. It is a relatively safe and non-toxic compound that is easy to handle. It is also a versatile compound that can be used in a variety of applications. However, N-methyloctanamide has some limitations, including its relatively low solubility in water and its potential to interact with biological membranes and proteins, making it difficult to interpret results.
Future Directions
There are several future directions for the use of N-methyloctanamide in scientific research. One potential application is in the development of new drugs and therapies. N-methyloctanamide has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. Additionally, N-methyloctanamide could be used in the development of new materials, such as polymers and nanoparticles. Finally, further research is needed to understand the mechanism of action of N-methyloctanamide and its potential applications in various fields.
Scientific Research Applications
N-methyloctanamide has been widely used in scientific research as a solvent, surfactant, and reagent. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. N-methyloctanamide has also been used as a cosurfactant in microemulsion systems and as a dispersant in nanoparticle synthesis.
properties
CAS RN |
1119-57-9 |
|---|---|
Product Name |
N-methyloctanamide |
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-methyloctanamide |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-6-7-8-9(11)10-2/h3-8H2,1-2H3,(H,10,11) |
InChI Key |
XDXKSZZAKNNKSG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC |
Canonical SMILES |
CCCCCCCC(=O)NC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


